molecular formula C24H29N7O4 B2959628 N-(2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamido)ethyl)-4-pivalamidobenzamide CAS No. 1351631-65-6

N-(2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamido)ethyl)-4-pivalamidobenzamide

Cat. No. B2959628
M. Wt: 479.541
InChI Key: JEGPYNXNIUCTMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamido)ethyl)-4-pivalamidobenzamide is a useful research compound. Its molecular formula is C24H29N7O4 and its molecular weight is 479.541. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamido)ethyl)-4-pivalamidobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamido)ethyl)-4-pivalamidobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Studies have revealed the significant potential of pyrazine and pyridazine derivatives in antimicrobial and antifungal activities. Compounds synthesized with these core structures have shown pronounced efficacy against various microbial and fungal pathogens. Specifically, derivatives have been synthesized and tested for their ability to inhibit Mycobacterium tuberculosis, showcasing activities ranging from moderate to significantly higher potency compared to known antimycobacterial agents. These compounds' enhanced lipophilicity, achieved through specific derivatization, is expected to improve cellular permeability and bioavailability, thus enhancing their therapeutic potential (Gezginci, Martin, & Franzblau, 1998); (Gezginci, Martin, & Franzblau, 2001).

Synthesis of Nitrogen Heterocycles

The chemical versatility of pyridazine derivatives allows for the efficient synthesis of a wide range of nitrogen-containing heterocycles, including pyrazoles, triazoles, pyridinones, and pyrimidinones. These heterocycles are crucial in the development of new pharmacophores for drug discovery due to their diverse biological activities. The synthesis processes leverage the unique reactivity of the pyridazine nucleus, enabling the construction of complex structures that could serve as key intermediates in medicinal chemistry (Behalo & Aly, 2011).

Inhibition of Ethylene Biosynthesis

An intriguing application of pyrazinamide derivatives, closely related to the target compound, is their ability to block ethylene biosynthesis. Ethylene plays a critical role in the ripening of fruits and the senescence of flowers, affecting their shelf lives. The inhibition of ethylene production by these derivatives, through the suppression of 1-aminocyclopropane-1-carboxylic acid oxidase activity, offers a novel approach to extend the postharvest life of agricultural products. This application highlights the potential of pyrazinamide derivatives in agricultural technologies, providing a strategy to reduce postharvest loss and improve food preservation (Sun et al., 2017).

properties

IUPAC Name

4-(2,2-dimethylpropanoylamino)-N-[2-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)propanoylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O4/c1-16(31-20(32)11-10-19(29-31)30-15-5-12-27-30)21(33)25-13-14-26-22(34)17-6-8-18(9-7-17)28-23(35)24(2,3)4/h5-12,15-16H,13-14H2,1-4H3,(H,25,33)(H,26,34)(H,28,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGPYNXNIUCTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCNC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C)N2C(=O)C=CC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamido)ethyl)-4-pivalamidobenzamide

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